Methyl 2,4-Bis(benzyloxy)phenylacetate
Description
Contextual Significance in Pharmaceutical and Fine Chemical Industries
The true value of Methyl 2,4-bis(benzyloxy)phenylacetate lies in the structures it helps create. Its core, a 2,4-dihydroxyphenylacetate unit, is a key structural motif in a variety of biologically active natural products. nih.gov This includes a large class of secondary metabolites found in lichens, such as depsides and depsidones, which are known for their diverse biological activities. nih.gov
Perhaps most significantly, this structural unit is foundational to olivetolic acid, a central intermediate in the biosynthesis of phytocannabinoids in the Cannabis sativa plant. scispace.com The pharmaceutical industry has a profound interest in cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC), as well as their synthetic analogues, for their therapeutic potential in neurology and pain management. scispace.comthieme.de Consequently, intermediates like this compound are vital tools for researchers developing novel synthetic routes to these and other medicinally relevant compounds, including analogues of the immunosuppressant drug Mycophenolic Acid. nih.govmostwiedzy.pl
Role as a Key Intermediate in Synthetic Pathways
The primary role of this compound is to serve as a protected precursor to resorcinol (B1680541) derivatives, such as methyl olivetolate. scispace.comresearchgate.net The two hydroxyl groups of a resorcinol ring are acidic and reactive, and would interfere with many common organic reactions (e.g., those involving strong bases or organometallic reagents). By converting these hydroxyls into benzyl (B1604629) ethers, their reactivity is temporarily neutralized.
This strategy allows chemists to perform reactions on other parts of the molecule, such as modifying the acetic acid side chain, without affecting the sensitive phenol (B47542) groups. Once the other synthetic steps are complete, the benzyl protecting groups can be cleanly removed through a process called hydrogenolysis (catalytic hydrogenation), regenerating the free hydroxyl groups to yield the final target structure. scispace.com This protect-manipulate-deprotect sequence is a cornerstone of modern synthetic strategy.
Table 2: Illustrative Synthetic Pathway Utilizing a Protected Phenylacetate (B1230308) Intermediate
| Step | Description | Purpose |
| 1. Starting Material | This compound provides the core carbon skeleton with protected hydroxyl groups. | Prevents unwanted reactions of the phenolic hydroxyls. |
| 2. Side-Chain Elaboration | The acetic acid portion of the molecule is chemically modified to build a more complex side chain. | To construct the specific carbon chain required for the final target molecule (e.g., the pentyl group of olivetol). scispace.com |
| 3. Deprotection | The benzyl ether groups are removed, typically using hydrogen gas and a palladium catalyst. | To reveal the final dihydroxy aromatic structure of the target natural product or pharmaceutical intermediate. |
Historical Overview of its Development and Applications in Academic Research
A specific, detailed history of the first synthesis of this compound is not extensively documented in dedicated publications. However, its development can be understood as a logical progression within the broader history of organic chemistry. The challenge of synthesizing complex natural products containing multiple reactive functional groups, such as the polyketide-derived metabolites from lichens, has been a long-standing focus of academic research. nih.gov
The concept of using "protecting groups" became a fundamental principle in the mid-20th century, and the benzyl ether, in particular, emerged as a robust and reliable choice for protecting alcohols and phenols. Academic research groups focused on the total synthesis of natural products like depsidones and other lichen metabolites would have naturally developed intermediates like this compound to solve specific synthetic challenges. rsc.org Its appearance in the catalogues of fine chemical suppliers is a direct result of its utility being demonstrated in academic laboratories, leading to its adoption in both further academic studies and industrial process development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIGGKEPSUENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,4 Bis Benzyloxy Phenylacetate
Strategies for Carbon-Carbon Bond Formation
The construction of the carbon skeleton of Methyl 2,4-Bis(benzyloxy)phenylacetate is a critical step, and various methods have been explored to create the essential carbon-carbon bond between the phenyl ring and the acetate (B1210297) moiety.
Palladium-Catalyzed α-Arylation Approaches
Palladium-catalyzed α-arylation represents a powerful tool for forming carbon-carbon bonds. This approach involves the coupling of an enolate or its equivalent with an aryl halide or triflate. In the context of this compound synthesis, this would typically involve the reaction of a suitably substituted benzyl (B1604629) halide with a methyl acetate enolate or a related derivative.
Recent advancements have focused on the α-arylation of benzylic phosphonates, which can be precursors to the desired phenylacetate (B1230308) structure. organic-chemistry.orgnih.gov For instance, a catalytic system comprising Pd(OAc)2 and a specific ligand like CataCXium A has been shown to effectively couple benzyl diisopropyl phosphonate (B1237965) derivatives with aryl bromides. organic-chemistry.org This deprotonative cross-coupling process (DCCP) allows for the introduction of aromatic groups onto benzylic phosphonates, which can then be further manipulated to yield the target ester. organic-chemistry.orgnih.gov The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields and minimizing side reactions. organic-chemistry.org
The scope of this methodology is quite broad, accommodating a variety of substituted aryl bromides and benzylic phosphonates. nih.gov However, the nature of the phosphonate ester group can influence the reaction's efficiency, with ethoxy groups sometimes leading to lower yields compared to isopropyl groups. organic-chemistry.org
Esterification of Corresponding Phenylacetic Acid Derivatives
A common and straightforward method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2,4-Bis(benzyloxy)phenylacetic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Various methods can be employed for this transformation. For instance, treatment of the corresponding phenylacetamide derivative with aqueous HCl and a catalytic amount of TiCl4 provides the carboxylic acid, which can then be esterified. mdpi.com Another approach involves the direct benzylation of carboxylic acids with toluene (B28343) using palladium-catalyzed C-H acyloxylation, offering an atom-economic route to benzyl esters. organic-chemistry.org
Furthermore, solvent-free esterification methods have been developed, aligning with the principles of green chemistry. gcsu.edu For example, the reaction can be conducted using a heterogeneous acid catalyst like Amberlyst-15, which facilitates the reaction and allows for easy separation and recycling. gcsu.edu
Dieckmann Condensation and Related Carbonyl-Forming Reactions
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is particularly effective for creating five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com While not a direct method for the synthesis of the acyclic this compound, the principles of carbonyl condensation reactions are relevant to building the phenylacetic acid backbone.
The mechanism involves the base-catalyzed intramolecular reaction of a diester. organic-chemistry.orglibretexts.org An alkoxide base removes an alpha-hydrogen, generating an enolate that then attacks the other ester carbonyl, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.org The resulting cyclic product can potentially be cleaved and further modified to yield the desired phenylacetate structure.
Related intermolecular Claisen condensations, which involve the reaction between two separate ester molecules, could also be envisioned as a pathway to construct the carbon framework. masterorganicchemistry.com
Application of Organometallic Reagents in Synthesis
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used in carbon-carbon bond formation. libretexts.orglibretexts.org Their application in the synthesis of phenylacetic acid derivatives could involve the reaction of an organometallic species with a suitable electrophile.
For instance, a Grignard reagent derived from a protected 2,4-dibenzyloxyhalobenzene could react with a synthon for the "CH2COOCH3" group. However, a significant limitation of Grignard and organolithium reagents is their strong basicity. libretexts.orglibretexts.org This basicity precludes their use with compounds containing acidic protons, such as carboxylic acids, alcohols, and primary or secondary amines, as they would preferentially act as a base rather than a nucleophile. libretexts.orglibretexts.org
The reaction of Grignard reagents with esters typically leads to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent, proceeding through a ketone intermediate. ucalgary.ca This reactivity profile makes the direct synthesis of the target ester using this method challenging without careful control and selection of reagents. A more viable approach could be the reaction of an organometallic reagent with an acid chloride, which can efficiently produce ketones. acs.org This ketone could then be further elaborated to the desired ester.
Protecting Group Chemistry in Synthetic Routes
The hydroxyl groups on the phenyl ring require protection during many synthetic transformations to prevent unwanted side reactions. Benzyl groups are commonly employed for this purpose in the synthesis of this compound.
Utilization and Removal of Benzyl Protecting Groups
Benzyl groups are frequently used to protect alcohols due to their relative stability under various reaction conditions. wikipedia.org They can be introduced under basic conditions, for example, using benzyl bromide in the presence of a base like sodium hydride, or under acidic conditions using benzyl trichloroacetimidate. organic-chemistry.org More recently, reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for benzyl ether formation under neutral conditions. orgsyn.orgbeilstein-journals.org
The removal of benzyl ethers, or deprotection, is a critical step to liberate the free hydroxyl groups if needed in subsequent steps or in the final product. This is commonly achieved through palladium-catalyzed hydrogenolysis. organic-chemistry.org This method is efficient and typically proceeds under mild conditions, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org
Alternatively, oxidative methods can be employed for debenzylation. Reagents such as chromium trioxide in acetic acid, ozone, or N-bromosuccinimide can cleave benzyl ethers. wikipedia.org More recently, catalytic systems using a nitroxyl (B88944) radical and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) have been developed for the oxidative deprotection of benzyl groups under ambient temperature, which is advantageous for substrates with hydrogenation-sensitive functional groups. nih.gov
Orthogonal Protection Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules containing multiple reactive functional groups, protecting groups are indispensable tools. numberanalytics.com An orthogonal protection strategy involves the use of several distinct protecting groups within a single molecule, each of which can be removed under specific conditions without affecting the others. numberanalytics.comnumberanalytics.comjetir.org This allows for the selective unmasking and reaction of different functional groups in a planned sequence, which is critical for achieving high efficiency and selectivity in multi-step syntheses. numberanalytics.combham.ac.uk
The advantages of employing orthogonal protection schemes include:
Increased Selectivity : Chemists can precisely control the order of reactions by deprotecting one functional group at a time. numberanalytics.com
Enhanced Complexity : It enables the synthesis of highly complex targets that would be otherwise inaccessible. bham.ac.uk
While this compound itself contains two identical benzyl ether protecting groups, the principles of orthogonal protection are highly relevant to its role as a synthetic intermediate. For instance, a synthetic plan might require the selective deprotection of the C4-hydroxyl group while the C2-hydroxyl remains protected. This would be impossible with two identical benzyl groups.
In such a scenario, an orthogonal approach would be implemented from the start, using two different protecting groups for the phenolic hydroxyls. For example, one hydroxyl could be protected as a benzyl (Bn) ether, while the other is protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) group. numberanalytics.com The benzyl group is typically cleaved under hydrogenolysis conditions (H₂/Pd-C) or with strong acids, whereas the TBS group is labile to fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com This difference in reactivity allows for the selective removal of the TBS group, freeing one hydroxyl for further reaction, while the benzyl group at the other position remains intact.
Table 1: Example of an Orthogonal Protection Scheme
| Protecting Group | Functional Group | Deprotection Conditions | Orthogonality Example |
| Benzyl (Bn) | Alcohol/Phenol (B47542) | H₂, Pd/C (Hydrogenolysis) | Stable to TBAF |
| tert-Butyldimethylsilyl (TBS) | Alcohol/Phenol | TBAF (Fluoride source) | Stable to Hydrogenolysis |
| Acetamidomethyl (Acm) | Thiol | Iodine (I₂) | Stable to acids like TFA |
| tert-Butyl (tBu) | Thiol | TFA, CH₃SiCl₃/PhS(O)Ph | Stable under REDOX conditions |
This table illustrates common orthogonal protecting groups and their respective deprotection conditions, highlighting how different groups can be selectively removed in the presence of others. numberanalytics.comnih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov
The synthesis of this compound typically involves two key transformations: a Williamson ether synthesis to install the benzyl groups and an esterification to form the methyl ester. Traditionally, the Williamson ether synthesis is performed in polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or tetrahydrofuran (B95107) (THF). acs.org However, these solvents are associated with environmental, health, and safety concerns. acs.org
Green chemistry research has identified several more sustainable alternatives. thecalculatedchemist.com For nucleophilic substitution reactions like the Williamson ether synthesis, solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) or Cyrene™ (a bio-based solvent) are considered greener replacements. acs.org Esterification reactions, which might traditionally use chlorinated solvents, can be performed in greener solvents like acetonitrile (B52724) or ethyl acetate. thecalculatedchemist.comnih.gov
Furthermore, there is a significant push towards solvent-free and catalyst-free reaction conditions. jetir.orgresearchgate.net For example, some esterifications can be achieved by simply heating the carboxylic acid and alcohol together, sometimes with a non-hazardous catalyst or under solvent-free conditions, which dramatically reduces waste and simplifies product isolation. jetir.orgnih.gov
Table 2: Green Solvent Alternatives in Synthesis
| Traditional Solvent | Concerns | Greener Alternative | Benefits |
| Dimethylformamide (DMF) | Toxic, high boiling point | 2-Methyltetrahydrofuran (MeTHF) | Bio-based potential, lower toxicity |
| Dichloromethane (DCM) | Carcinogen, environmental hazard | Ethyl Acetate | Lower toxicity, biodegradable |
| Tetrahydrofuran (THF) | Peroxide formation, safety risk | Acetonitrile | Less hazardous, effective for esterification |
| Toluene | Toxic, volatile organic compound (VOC) | Water, Ethanol (B145695) | Non-toxic, readily available |
This table compares common hazardous solvents with more environmentally benign alternatives relevant to the synthesis of phenylacetate derivatives. acs.orgthecalculatedchemist.comnih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The Williamson ether synthesis, a common method for preparing the benzyl ethers in the target molecule, is an example of a reaction with inherently low atom economy.
The reaction involves an alkoxide (or phenoxide) nucleophile reacting with an alkyl halide. A strong base, such as sodium hydride (NaH), is first used to deprotonate the phenol.
Reaction Scheme: R-OH + NaH → R-O⁻Na⁺ + H₂ R-O⁻Na⁺ + Bn-Cl → R-OBn + NaCl
In this process, for every mole of the ether product formed, one mole of sodium chloride (or another salt, depending on the halide and counter-ion) is generated as a stoichiometric byproduct. This significantly reduces the atom economy.
Table 3: Atom Economy Calculation for Williamson Ether Synthesis (C4-OH Benzylation)
| Reactants | Formula | Molar Mass ( g/mol ) | Total Reactant Mass ( g/mol ) |
| Methyl 2-(4-hydroxy-2-(benzyloxy)phenyl)acetate | C₁₆H₁₆O₄ | 288.29 | 438.75 |
| Sodium Hydride (NaH) | NaH | 24.00 | |
| Benzyl Chloride (BnCl) | C₇H₇Cl | 126.58 | |
| Products | Formula | Molar Mass ( g/mol ) | Total Product Mass ( g/mol ) |
| This compound | C₂₃H₂₂O₄ | 378.42 | 438.75 |
| Sodium Chloride (NaCl) | NaCl | 58.44 | |
| Hydrogen (H₂) | H₂ | 2.02 | |
| Atom Economy | (378.42 / 438.75) * 100% = 86.2% |
This table provides a theoretical calculation of the atom economy for the second benzylation step. While 86.2% may seem high, alternative catalytic cycles that avoid stoichiometric inorganic byproducts are a key goal of green chemistry.
Stereochemical Control and Diastereoselectivity in Synthesis
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not possess stereocenters. However, the principles of stereochemical control are crucial when considering its derivatives or its use in the synthesis of larger, chiral molecules. nih.gov If a substituent were introduced at the alpha-position of the phenylacetate moiety (the CH₂ group between the phenyl ring and the ester), a stereocenter would be created, making control of the resulting stereochemistry essential.
There are two primary strategies for controlling stereochemistry in such a case:
Substrate Control : In this approach, an existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed. youtube.com For example, if a chiral group were already part of the molecule, it could sterically hinder one face of the reactive intermediate, forcing an incoming reagent to attack from the less hindered face.
Auxiliary Control : This method involves temporarily attaching a chiral auxiliary to the substrate. youtube.com This auxiliary directs the stereochemistry of a subsequent reaction and is then removed. This is a powerful strategy for creating a specific enantiomer of a product from an achiral precursor.
In the broader context of reactions involving benzylic ethers, significant advances have been made in controlling stereochemistry. For example, stereospecific nickel-catalyzed cross-coupling reactions can convert enantioenriched benzylic ethers into various products with high stereochemical fidelity, proceeding with either net inversion or retention of configuration. escholarship.orgacs.org Furthermore, stereodivergent synthesis allows for the creation of any possible stereoisomer of a product from the same starting materials, simply by changing the configuration of the chiral catalyst used. nih.gov These advanced methods highlight the sophisticated level of stereochemical control that is achievable in modern organic synthesis. acs.orgcapes.gov.brresearchgate.net
Chemical Reactivity and Transformational Chemistry of Methyl 2,4 Bis Benzyloxy Phenylacetate
Hydrolysis and Transesterification Reactions of the Methyl Ester
The methyl ester functionality of Methyl 2,4-Bis(benzyloxy)phenylacetate is susceptible to both hydrolysis and transesterification, common reactions for esters. These transformations are crucial for converting the ester into a carboxylic acid or another ester, respectively, which can be important for subsequent synthetic steps.
Hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. pearson.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, base-catalyzed hydrolysis is irreversible as the resulting carboxylate anion is deprotonated under basic conditions, driving the reaction to completion. The hydrolysis of this compound to 2,4-Bis(benzyloxy)phenylacetic acid is a key step in the synthesis of various derivatives. google.com
Transesterification is the process of exchanging the methyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would produce Ethyl 2,4-Bis(benzyloxy)phenylacetate and methanol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com Enzymatic methods, using lipases, also provide a mild and selective alternative for transesterification. semanticscholar.org
Table 1: Hydrolysis and Transesterification Reactions
| Reaction | Reagents and Conditions | Product |
|---|
Derivatization of the Phenylacetate (B1230308) Moiety
The phenylacetate portion of the molecule offers two primary sites for further chemical modification: the aromatic ring and the α-carbon.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating benzyloxy groups. masterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.com In this molecule, the C5 position is the most likely site for substitution, as it is ortho to the C4-benzyloxy group and para to the C2-benzyloxy group, and is sterically accessible. The methyleneacetate group at C1 is a deactivating group and a meta-director, which would also favor substitution at C5. ncert.nic.in
Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield Methyl 5-nitro-2,4-bis(benzyloxy)phenylacetate. Similarly, bromination with bromine and a Lewis acid catalyst like FeBr₃ would likely produce Methyl 5-bromo-2,4-bis(benzyloxy)phenylacetate. The specific conditions for these reactions must be chosen carefully to avoid cleavage of the acid-sensitive benzyl (B1604629) ethers. mdma.ch
Table 2: Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-2,4-bis(benzyloxy)phenylacetate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2,4-bis(benzyloxy)phenylacetate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-2,4-bis(benzyloxy)phenylacetate |
Modifications at the α-Carbon Position
The α-carbon, located between the phenyl ring and the ester carbonyl group, possesses acidic protons. These protons can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com This enolate can then react with various electrophiles in α-alkylation reactions. masterorganicchemistry.com
For instance, the enolate of this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction. chemistrysteps.com This introduces an alkyl group at the α-position, creating a new carbon-carbon bond. youtube.com This method is highly valuable for the synthesis of more complex substituted phenylacetic acid derivatives. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions like self-condensation. chemistrysteps.com
Table 3: α-Carbon Alkylation
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1. Enolate Formation | LDA, THF, -78 °C | Lithium enolate of this compound |
| 2. Alkylation | R-X (e.g., CH₃I) | Methyl 2-(2,4-bis(benzyloxy)phenyl)-propanoate |
Transformations Involving Benzyl Ether Cleavage
The two benzyl ether groups on the aromatic ring serve as protecting groups for the corresponding phenol (B47542) functionalities. Their removal, or deprotection, is a key step in the synthesis of many target molecules, particularly those with free hydroxyl groups.
Hydrogenolysis and Other Deprotection Methods
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis . ambeed.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). tandfonline.comtandfonline.com The reaction proceeds under relatively mild conditions and results in the formation of the corresponding dihydroxy compound, Methyl 2,4-dihydroxyphenylacetate, and toluene (B28343) as a byproduct. ambeed.com The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and pressure. tandfonline.comnacatsoc.org A combination of Pd/C and Pd(OH)₂/C has been reported to be a more efficient catalyst system in some cases. tandfonline.comtandfonline.com
Other deprotection methods include:
Acid-catalyzed cleavage : Strong acids, such as trifluoroacetic acid, can cleave benzyl ethers, particularly those with electron-donating substituents like the 2,4-dimethoxybenzyl group. rsc.org Lewis acids like boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can also be used for selective debenzylation under mild conditions. organic-chemistry.org
Oxidative cleavage : Oxidizing agents can also be employed. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often under photoirradiation, to cleave benzyl ethers. organic-chemistry.org This method can be advantageous when hydrogenolysis-sensitive functional groups are present in the molecule. researchgate.net
Table 4: Benzyl Ether Deprotection Methods
| Method | Reagents and Conditions | Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, Solvent (e.g., Ethanol, THF) | Methyl 2,4-dihydroxyphenylacetate |
| Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂ | Methyl 2,4-dihydroxyphenylacetate |
| Oxidative Cleavage | DDQ, MeCN, hv | Methyl 2,4-dihydroxyphenylacetate |
Selective Cleavage for Further Functionalization
In more complex syntheses, it may be desirable to cleave only one of the two benzyl ether groups, allowing for selective functionalization of the resulting free phenol. Achieving such selectivity can be challenging but is possible under specific conditions.
The relative reactivity of the two benzyl ethers can be influenced by their electronic and steric environment. In some cases, careful control of reaction conditions, such as the amount of reagent used or the reaction time, can lead to the formation of a mono-deprotected product. For example, in oxidative cleavage reactions with DDQ, it has been observed that different benzyl ethers on the same molecule can exhibit different reaction rates, potentially allowing for selective removal. nih.gov
The use of specific Lewis acids can also provide selectivity. For instance, BCl₃·SMe₂ has been shown to be a mild reagent that can selectively cleave benzyl ethers in the presence of other protecting groups. organic-chemistry.org By carefully tuning the reaction conditions, it may be possible to achieve selective deprotection of one of the two benzyl ethers in this compound, yielding either Methyl 2-benzyloxy-4-hydroxyphenylacetate or Methyl 4-benzyloxy-2-hydroxyphenylacetate as the major product. This selective deprotection opens up pathways for the synthesis of asymmetrically substituted dihydroxyphenylacetate derivatives.
Role as a Building Block in Multi-Step Organic Reactions
The utility of this compound as a building block would lie in its capacity to be transformed into more complex structures through a series of controlled chemical reactions. The core phenylacetate structure is a common motif in a variety of biologically active compounds.
Hypothetical Synthetic Applications:
Given its structure, chemists could employ this compound in multi-step sequences. A primary strategic application would involve the deprotection of the benzyl ethers to reveal free hydroxyl groups. These hydroxyl groups, along with the ester functionality, can then participate in a range of chemical transformations.
One of the key reactions for which this compound would be a suitable starting material is the synthesis of isoflavonoids. Isoflavonoids are a class of polyphenolic compounds that possess a 3-phenylchromen-4-one backbone. The general synthesis of isoflavones often involves the reaction of a 2-hydroxyphenyl benzyl ketone with a formylating agent to introduce the additional carbon atom required for the chromone (B188151) ring system.
A plausible synthetic route starting from this compound would involve the following conceptual steps:
Hoesch Reaction or Friedel-Crafts Acylation: The ester group could be hydrolyzed to the corresponding carboxylic acid. Subsequent reaction of the resulting 2,4-dibenzyloxyphenylacetic acid with a suitable phenol under acidic conditions (Hoesch reaction) or conversion to an acid chloride followed by Friedel-Crafts acylation would yield a deoxybenzoin (B349326) intermediate. The benzyl groups serve to protect the hydroxyl functions during these steps.
Cyclization: The deoxybenzoin intermediate can then undergo cyclization with a one-carbon synthon, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or triethyl orthoformate, to form the isoflavone (B191592) core.
Deprotection: Finally, removal of the benzyl protecting groups, typically through catalytic hydrogenation, would yield the desired polyhydroxylated isoflavone.
This strategic use of protecting groups, for which this compound is well-suited, is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules.
Interactive Data Table of Potential Transformations:
While specific research data is not available, the following table outlines the hypothetical transformations that this compound could undergo in a multi-step synthesis, based on established organic chemistry principles.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| This compound | 1. LiOH, H₂O/THF2. H₃O⁺ | 2,4-Bis(benzyloxy)phenylacetic acid | Saponification |
| 2,4-Bis(benzyloxy)phenylacetic acid | 1. (COCl)₂, cat. DMF2. Phenol, AlCl₃ | 2-Hydroxy-4,6-dibenzyloxydeoxybenzoin | Friedel-Crafts Acylation |
| 2-Hydroxy-4,6-dibenzyloxydeoxybenzoin | DMF-DMA | 7-Benzyloxy-3-(benzyloxyphenyl)chromen-4-one | Cyclization/Dehydration |
| 7-Benzyloxy-3-(benzyloxyphenyl)chromen-4-one | H₂, Pd/C | 7-Hydroxy-3-(hydroxyphenyl)chromen-4-one | Hydrogenolysis (Deprotection) |
This hypothetical reaction sequence illustrates the potential of this compound as a masked building block for the construction of complex phenolic compounds. The benzyl ethers provide robust protection that can be removed under relatively mild conditions in the final stages of a synthesis, a critical feature for the preparation of sensitive, polyfunctionalized target molecules.
Applications of Methyl 2,4 Bis Benzyloxy Phenylacetate in Complex Molecule Synthesis
Total Synthesis of Natural Products
The structural framework of methyl 2,4-bis(benzyloxy)phenylacetate makes it a valuable building block in the total synthesis of various natural products. Its protected phenolic groups and reactive acetate (B1210297) moiety provide a platform for constructing complex aromatic systems that are central to many bioactive molecules.
Precursor in the Synthesis of Bikaverin and Analogues
While direct use of this compound is not prominently documented, structurally similar compounds are pivotal in synthesizing the fungal metabolite Bikaverin. For instance, the synthesis of Bikaverin has been achieved using a related precursor, methyl 2-acetyl-3,5-bis(benzyloxy)phenylacetate. rsc.org This intermediate undergoes a Dieckmann condensation, a key step in forming the core naphthalene (B1677914) structure of the final product. rsc.org The synthesis demonstrates the utility of bis(benzyloxy)phenylacetate derivatives in constructing the polycyclic framework of Bikaverin, highlighting the importance of the benzyloxy-protecting group strategy in the multi-step assembly of this complex natural product. rsc.org
Intermediate in the Formal Synthesis of (+)-Hannokinol
In the formal synthesis of the natural product (+)-Hannokinol, a related mono-protected compound, methyl 2-(4-(benzyloxy)phenyl)acetate, serves as a crucial intermediate. mdpi.com This compound is prepared from 2-(4-(benzyloxy)phenyl)acetic acid and subsequently reduced using diisobutylaluminium hydride (DIBAL-H) to yield 2-(4-(benzyloxy)phenyl)ethan-1-ol. mdpi.com This alcohol is then oxidized to the corresponding aldehyde, which is a key building block for constructing the carbon skeleton of (+)-Hannokinol. This synthetic route underscores the utility of benzyloxy-protected phenylacetate (B1230308) esters in preparing key fragments for natural product synthesis.
| Step | Starting Material | Reagents | Product | Reference |
| Esterification | 2-(4-(Benzyloxy)phenyl)acetic acid | MeOH, H₂SO₄ | Methyl 2-(4-(benzyloxy)phenyl)acetate | mdpi.com |
| Reduction | Methyl 2-(4-(benzyloxy)phenyl)acetate | DIBAL-H, THF | 2-(4-(Benzyloxy)phenyl)ethan-1-ol | mdpi.com |
Contribution to Other Bioactive Natural Product Scaffolds
The phenylacetate unit is a common structural motif in a wide array of natural products. The use of protected derivatives like this compound allows chemists to incorporate this unit into larger, more complex molecules. The benzyloxy groups are stable under many reaction conditions but can be removed later in the synthesis to reveal the free phenols, which are often important for the biological activity of the final natural product. This strategy is fundamental in the synthesis of various alkaloids, flavonoids, and polyketides where precise control over reactive functional groups is necessary for success.
Medicinal Chemistry Research and Pharmaceutical Intermediates
In the realm of medicinal chemistry, this compound and its analogues serve as important pharmaceutical intermediates. They provide a foundational scaffold for the synthesis of novel compounds designed to interact with specific biological targets, leading to the development of new therapeutic agents.
Development of Ligands and Modulators for Biological Targets
The development of ligands that can modulate the activity of biological targets like receptors and enzymes is a cornerstone of drug discovery. Phenylacetate derivatives are used to construct molecules that can fit into the binding sites of these proteins. For instance, biphenyl-based structures, which can be synthesized from phenylacetate precursors, are used to design negative allosteric modulators for the NMDA receptor, a target for neuroprotective and antidepressant drugs. nih.govbohrium.com The synthesis of decadentate ligands, which are complex chelating agents, also relies on building blocks that can be derived from functionalized acetic acids, showcasing the versatility of these intermediates in creating molecules for diverse biological applications. nih.gov
Synthesis of Anti-Inflammatory Agents and Related Compounds
The phenylacetic acid structure is the core of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Consequently, derivatives like this compound are valuable starting materials for creating novel anti-inflammatory agents. nih.govresearchgate.net The synthesis of rofecoxib (B1684582) analogs, for example, involves the use of substituted phenylacetic acids to build the central furanone ring system responsible for its activity as a COX-2 inhibitor. primescholars.com By modifying the phenylacetate core, researchers can develop new compounds with improved efficacy, selectivity, and safety profiles. nih.gov
| Compound Class | Core Structure | Therapeutic Target Example | Reference |
| Rofecoxib Analogs | Phenylacetic Acid | Cyclooxygenase-2 (COX-2) | primescholars.com |
| Salicylate Derivatives | Salicylic Acid (related structure) | Cyclooxygenases (COX-1, COX-2) | nih.gov |
| Benzothiazole Derivatives | Phenylacetic Acid Moiety | Inflammation Pathways | nih.gov |
Utility in Tropane (B1204802) Alkaloid Synthesis
Tropane alkaloids are a class of bicyclic organic compounds with significant pharmacological properties. Their complex structures often necessitate multi-step synthetic routes involving carefully chosen building blocks and intermediates. While no direct citation details the use of this compound in the synthesis of tropane alkaloids, its structure suggests a potential role as a precursor to a substituted phenylacetic acid moiety.
In the broader context of alkaloid synthesis, substituted phenylacetic acids are valuable for introducing aromatic rings with specific oxygenation patterns. The benzyloxy groups in this compound serve as protecting groups for the hydroxyl functions on the phenyl ring. These protecting groups are relatively stable under various reaction conditions but can be removed later in the synthetic sequence to reveal the free hydroxyl groups.
A hypothetical application in tropane alkaloid synthesis could involve the coupling of a derivative of this compound with a key intermediate of the tropane core structure. This would be followed by deprotection of the benzyl (B1604629) groups and further functional group manipulations to arrive at the final complex alkaloid. However, without specific research findings, this remains a theoretical application.
Applications in Materials Science and Functional Molecule Design
In the realm of materials science and the design of functional molecules, aromatic compounds with multiple hydroxyl groups are of significant interest. These functionalities can participate in hydrogen bonding, coordination with metal ions, and can be further derivatized to tune the electronic and physical properties of a material.
This compound, after deprotection to reveal the dihydroxyphenylacetate structure, could serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers. The presence of two hydroxyl groups on the phenyl ring allows for the potential formation of polyesters, polyethers, or polycarbonates with specific properties endowed by the dihydroxy-substituted aromatic core.
Furthermore, the dihydroxyphenyl moiety is a key structural feature in many natural and synthetic compounds with antioxidant, chelating, or photoactive properties. By incorporating the core structure of this compound into larger molecular architectures, it is conceivable to design novel functional molecules for applications such as:
Liquid Crystals: The rigid aromatic core could be a component of mesogenic molecules.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the dihydroxyphenyl group could be harnessed in the design of emissive or charge-transporting materials.
Sensors: The hydroxyl groups could act as binding sites for specific analytes, leading to a detectable change in the molecule's properties.
Advanced Spectroscopic and Analytical Characterization Methodologies for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy would be utilized to identify the types and connectivity of protons in Methyl 2,4-Bis(benzyloxy)phenylacetate. The expected spectrum would feature distinct signals corresponding to the aromatic protons on the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl ethers and the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts (δ, ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals would provide detailed information about the electronic environment and neighboring protons for each site.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon. This technique is crucial for confirming the number of different carbon environments in the molecule. Although specific data is not available, a list of expected chemical shifts can be theorized based on known values for similar structures.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. msu.edu
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (362.42). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula C₂₃H₂₂O₄. myskinrecipes.com
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl ether bonds, leading to the formation of benzyl cations (C₇H₇⁺, m/z 91), and fragmentation of the ester group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1735-1750 | Strong, sharp absorption characteristic of the carbonyl stretch. |
| C-O (Ester) | ~1150-1250 | Strong absorption from the C-O single bond stretch. |
| C-O-C (Ether) | ~1000-1150 | Characteristic absorption for the aryl ether linkages. |
| =C-H (Aromatic) | ~3000-3100 | Absorption for C-H stretching on the aromatic rings. |
| C-H (Aliphatic) | ~2850-3000 | Absorption for C-H stretching of the methylene and methyl groups. |
| C=C (Aromatic) | ~1450-1600 | Multiple bands corresponding to the carbon-carbon stretching within the aromatic rings. |
The presence and specific positions of these bands would provide strong evidence for the compound's functional group composition.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would be detected as it elutes from the column, and the area of its corresponding peak in the chromatogram would be proportional to its purity. While specific methods for this compound are not detailed in the available literature, vendor information suggests its suitability for HPLC analysis. chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which has a relatively high molecular weight, a high-temperature GC column and appropriate temperature programming would be necessary to ensure volatilization without decomposition. The retention time from the GC would provide a measure of the compound's identity, while the mass spectrum would confirm its structure and molecular weight.
Thin-Layer Chromatography (TLC) and Flash Column Chromatography
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The position of the spot on the developed plate (Rf value) would be indicative of its polarity.
Flash column chromatography is a purification technique that uses a column packed with a stationary phase (commonly silica gel) and a solvent system, guided by TLC results, to separate the desired compound from impurities. This method is crucial for obtaining a high-purity sample of this compound for further analytical characterization and research.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This method is pivotal for verifying the empirical formula of a synthesized compound, which in turn is crucial for confirming its molecular formula in conjunction with molecular weight determination. For a compound of research purity, the experimentally determined percentages of constituent elements are expected to closely align with the theoretically calculated values derived from its proposed chemical formula.
In the case of this compound, the theoretical elemental composition is calculated based on its molecular formula, C₂₃H₂₂O₄. This formula indicates that each molecule of the compound is composed of 23 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms. The molecular weight of the compound is 362.42 g/mol .
The theoretical percentage of each element can be calculated using the following formula:
Percentage of Element = (Total mass of element in one mole of the compound / Molecular weight of the compound) x 100
Based on this, the theoretical elemental composition of this compound is as follows:
Carbon (C): (23 * 12.011 g/mol / 362.42 g/mol ) * 100 ≈ 76.22%
Hydrogen (H): (22 * 1.008 g/mol / 362.42 g/mol ) * 100 ≈ 6.12%
Oxygen (O): (4 * 15.999 g/mol / 362.42 g/mol ) * 100 ≈ 17.66%
Detailed research findings from the synthesis and characterization of this compound would typically present a comparison of these theoretical values with the results obtained from experimental elemental analysis. The close correlation between the calculated and found values serves as a critical checkpoint for the purity and structural integrity of the synthesized compound. A significant deviation between the experimental and theoretical values might suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
The data is concisely presented in the table below, which is standard practice in peer-reviewed scientific literature to allow for a direct comparison.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 76.22 | Data not available in searched literature |
| Hydrogen (H) | 6.12 | Data not available in searched literature |
| Oxygen (O) | 17.66 | Data not available in searched literature |
Note: A comprehensive search of available scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound. The table reflects the calculated theoretical values.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Routes
The classical synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate typically involves the benzylation of the two phenolic hydroxyl groups of Methyl 2,4-dihydroxyphenylacetate. Research is now moving towards more sophisticated and efficient methods.
One promising area is the development of novel catalytic systems. For instance, copper-catalyzed methods are being explored for the synthesis of phenol (B47542) and diaryl ether derivatives, which could be adapted for the benzylation of phenolic compounds under mild conditions, avoiding the need for strong inorganic bases. rsc.orgresearchgate.net Another approach involves the regioselective alkylation of dihydroxy-aromatic compounds. Studies on 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones have shown that cesium bicarbonate can mediate highly regioselective alkylation at the 4-position. researchgate.net This selectivity is often attributed to the intramolecular hydrogen bonding of the 2-hydroxy group with an adjacent carbonyl, a feature present in the precursor to this compound. researchgate.net Such methodologies could offer more controlled and higher-yielding syntheses.
Furthermore, the development of metal-free synthesis alternatives is a significant trend. For example, hypervalent iodine reagents have been used for the α,α-dihalogenation of phenylacetate (B1230308) derivatives, showcasing an environmentally benign and scalable methodology. nih.gov Adapting such principles to the benzylation step could lead to greener synthetic pathways.
Exploration of New Applications in Organic Synthesis and Drug Discovery
This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.netrsc.orguni-konstanz.de Its structure, featuring protected hydroxyl groups and an ester moiety, allows for sequential and site-specific modifications.
In the realm of drug discovery, derivatives of phenylacetate and related structures are of considerable interest. For example, N-phenylacetamide derivatives containing thiazole (B1198619) moieties have shown promising antibacterial and nematicidal activities. researchgate.net Similarly, bis(thiazol-5-yl)phenylmethane derivatives are being explored as novel candidates against multidrug-resistant Staphylococcus aureus. plos.org The core structure of this compound can be envisioned as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities. For instance, it is a key intermediate in the synthesis of potent anti-tuberculosis agents like BM212 and has been used as a basis for designing new serotonin (B10506) reuptake inhibitors with potential antidepressant action. nih.gov Enantioenriched azaarylmethyl amine derivatives, which are important in medicinal chemistry, have been synthesized through palladium-catalyzed benzylation, a reaction type that could potentially be applied to derivatives of this compound. nsf.gov
The benzyl (B1604629) protecting groups are crucial in multi-step syntheses, and their selective removal is a key step. Research into efficient deprotection methods, such as catalytic deprotection using metal catalysts supported on materials like Montmorillonite K-10, is ongoing and relevant to the utility of this compound. glpbio.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of synthetic chemistry increasingly involves the use of flow chemistry and automated platforms to enhance efficiency, safety, and reproducibility.
Flow Chemistry: Continuous flow processes offer significant advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. nih.govuni-muenchen.denih.gov The synthesis of benzylic sodium organometallics nih.govuni-muenchen.de and functionalized biaryl compounds via benzyne (B1209423) intermediates rsc.org has been successfully demonstrated in flow reactors. These principles could be applied to the synthesis of this compound, potentially leading to higher yields and purity. For instance, a continuous-flow protocol for the etherification of hydroquinone (B1673460) has been developed, which is conceptually similar to the benzylation of a dihydroxyphenylacetate. nih.gov The synthesis of polysubstituted γ-butyrolactones using enzymatic cascades in continuous-flow microreactors has also shown significantly higher space-time yields compared to batch reactions, a strategy that could be adapted for biocatalytic routes to our target compound. researchgate.net
Automated Synthesis: Automated synthesis platforms are revolutionizing the way chemical libraries are generated and reactions are optimized. nih.govmendeley.comchemrxiv.org These systems, often utilizing pre-packed reagent cartridges and optimized protocols, can accelerate discovery research. mendeley.com While specific applications for the synthesis of this compound on these platforms are not yet widely reported, the technology is well-suited for the systematic exploration of reaction conditions for its synthesis or its use in generating derivative libraries. chemrxiv.org For example, automated electrochemical flow platforms have been developed for library synthesis and reaction optimization, demonstrating the potential for high-throughput screening of synthetic routes. chemrxiv.org
Studies on Biodegradability and Environmental Impact of Related Derivatives
The environmental fate of chemical compounds is a critical consideration in green chemistry. While specific studies on the biodegradability of this compound are limited, research on related structures provides valuable insights.
Benzyl ethers and benzyl-containing compounds are of particular relevance. A safety data sheet for dibenzyl ether indicates that it is toxic to aquatic life with long-lasting effects, and an environmental hazard cannot be excluded in the case of unprofessional handling or disposal. vanderbilt.edu General reviews on the environmental fate of chemicals have included benzyl halides and haloethers as classes of compounds for which understanding their behavior in the environment is important. ntis.gov Studies on benzyl alcohol suggest it is not harmful to the environment at current exposure levels. epa.gov
The biodegradation of butyl benzyl phthalate (B1215562) (BBP), an aryl alkyl ester, has been studied more extensively. BBP is known to be readily biodegradable in aerobic surface water, although the rate is temperature-dependent. nih.gov The degradation often proceeds through hydrolysis to form monoesters and phthalic acid. nih.gov These findings suggest that the ester and ether linkages in this compound and its derivatives could be susceptible to microbial degradation, although the presence of two benzyl groups might influence the rate and pathway of this process. Further research is needed to specifically assess the biodegradability and potential environmental impact of this compound and its derivatives.
Investigation of Biocatalytic Approaches for Synthesis or Transformation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly versatile enzymes in this context. researchgate.netnih.govcirad.frrsc.org
Enzymatic Synthesis: The synthesis of esters and the modification of phenolic compounds are well-established applications for lipases. For example, the enzyme-catalyzed synthesis of methyl benzoate (B1203000) from benzoic acid has been reported with good yields using Candida rugosa lipase. nih.gov Lipases can also be used for the regioselective acylation of phenolic compounds, which is a reverse of the deprotection that would be needed for this compound's precursor. researchgate.net Research has shown that lipases can catalyze the acylation of the phenolic hydroxyl groups of compounds like resveratrol (B1683913) with high regioselectivity, depending on the specific enzyme used. researchgate.net This suggests that a reverse reaction, the selective benzylation of the hydroxyl groups of Methyl 2,4-dihydroxyphenylacetate, could be a feasible biocatalytic route.
Enzymatic Transformations: Lipases are also known to catalyze the chemoselective hydrolysis of esters. nih.gov This could be a valuable tool for the selective deprotection of the methyl ester in this compound to yield the corresponding carboxylic acid, a key step in the synthesis of more complex molecules. Studies on the deacetylation of peracetylated benzyl phenyl ketones have demonstrated the high chemo- and regioselectivity of lipases, which can differentiate between enolic and phenolic acetoxy groups. nih.gov This high degree of selectivity could be harnessed for transformations of this compound and its derivatives, enabling the synthesis of complex structures under mild, environmentally friendly conditions.
Q & A
Q. Q1. What are the standard synthetic methodologies for preparing Methyl 2,4-Bis(benzyloxy)phenylacetate, and how can intermediates be characterized?
A1: The synthesis typically involves esterification of 2,4-bis(benzyloxy)phenylacetic acid using methanol in the presence of a catalytic acid. A representative protocol includes:
- Dissolving the carboxylic acid in methanol with concentrated sulfuric acid as a catalyst.
- Refluxing for 4 hours to drive esterification to completion.
- Purification via ice-water precipitation, filtration, and recrystallization from ethanol .
Intermediates (e.g., the free acid precursor) are characterized using NMR (¹H/¹³C) to confirm substitution patterns, IR spectroscopy for ester/acid carbonyl stretches (~1700–1750 cm⁻¹), and polar surface area (PSA) analysis to validate molecular geometry .
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
A2: Key safety measures include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and chemical goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation risks.
- Storage: Keep in airtight containers under dry, inert conditions to prevent hydrolysis.
Refer to Safety Data Sheets (SDS) for structurally analogous benzoate esters, which recommend avoiding ignition sources and using dry chemical extinguishers for fire emergencies .
Advanced Research Questions
Q. Q3. How can microreactor systems improve the yield and scalability of this compound synthesis?
A3: Integrated microreactor systems (e.g., T-shaped micromixers and microtube reactors) enable precise control over reaction parameters (temperature, residence time), reducing side reactions. For example:
- Sequential reagent introduction in microreactors minimizes competing pathways (e.g., over-esterification).
- Continuous flow systems enhance mixing efficiency, achieving yields >68% for structurally similar esters .
Optimize solvent polarity (e.g., ethanol vs. ether) and stoichiometric ratios to balance reaction kinetics and product stability.
Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
A4: Discrepancies in NMR or MS data often arise from:
- Regioisomeric impurities: Use 2D NMR (COSY, HSQC) to differentiate benzyloxy group positions.
- Residual solvents: Dry samples rigorously and analyze via GC-MS.
For example, conflicting IR carbonyl peaks may indicate incomplete esterification; repeat synthesis with extended reflux times or alternative catalysts (e.g., thionyl chloride) .
Q. Q5. What computational approaches predict the physicochemical properties of this compound for drug-likeness studies?
A5:
- LogP calculations: Use software like MarvinSketch or ACD/Labs to estimate lipophilicity (logP ~4.4), critical for membrane permeability .
- Polar Surface Area (PSA): A PSA of ~44.76 Ų suggests moderate solubility, aligning with bioavailability thresholds for CNS-targeted compounds .
Validate predictions experimentally via HPLC retention times and shake-flask partition coefficients.
Q. Q6. How can researchers design biological activity assays for this compound analogs?
A6:
- Target selection: Prioritize enzymes (e.g., cyclooxygenase) based on structural similarity to known bioactive esters.
- Dose-response studies: Test analogs at 1–100 µM concentrations in cell-based assays (e.g., anti-inflammatory or antimicrobial models).
- Mechanistic analysis: Use molecular docking to identify binding interactions with active sites, supported by SAR studies on benzyloxy group modifications .
Q. Q7. What strategies mitigate byproduct formation during large-scale synthesis?
A7:
- Catalyst optimization: Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce acid-catalyzed degradation.
- In-line purification: Incorporate scavenger resins or liquid-liquid extraction in flow systems to remove unreacted starting materials.
Microreactor setups reduce thermal gradients, suppressing dimerization or hydrolysis byproducts observed in batch reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
